1H-pyrazolo[3,4-b]pyridine-5-carboxamide
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Overview
Description
1H-pyrazolo[3,4-b]pyridine-5-carboxamide is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are characterized by the fusion of a pyrazole ring with a pyridine ring, forming a bicyclic structure.
Preparation Methods
The synthesis of 1H-pyrazolo[3,4-b]pyridine-5-carboxamide can be achieved through various synthetic routes. One common method involves the reaction of aminopyrazoles with 1,2-diketones in refluxing acetic acid . Another approach includes the use of 1,3-dicarbonyl compounds with pyrazoles in the presence of phosphorus oxychloride . These methods typically yield the desired product with moderate to good yields.
Industrial production methods often involve the use of solid catalysts such as amorphous carbon-supported sulfonic acid, which offers advantages like low cost, non-toxicity, and stability . This catalyst facilitates the reaction between 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature in ethanol, resulting in the formation of pyrazolo[3,4-b]pyridine-5-carboxamide .
Chemical Reactions Analysis
1H-pyrazolo[3,4-b]pyridine-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include acetic acid, phosphorus oxychloride, and various solid catalysts . Major products formed from these reactions depend on the specific reagents and conditions used, but they often include substituted pyrazolopyridines with various functional groups.
Scientific Research Applications
1H-pyrazolo[3,4-b]pyridine-5-carboxamide has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 1H-pyrazolo[3,4-b]pyridine-5-carboxamide involves its interaction with specific molecular targets. For example, it can inhibit the activity of kinases by binding to their active sites, thereby blocking the phosphorylation of target proteins . This inhibition can lead to the disruption of cellular signaling pathways, resulting in the inhibition of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
1H-pyrazolo[3,4-b]pyridine-5-carboxamide can be compared with other similar compounds such as:
1H-pyrazolo[3,4-c]pyridine: This compound has a different fusion pattern of the pyrazole and pyridine rings, leading to distinct chemical and biological properties.
1H-pyrazolo[4,3-c]pyridine:
1H-pyrrolo[2,3-b]pyridine: This compound has a pyrrole ring fused with a pyridine ring, offering different biological activities and synthetic routes.
The uniqueness of this compound lies in its specific fusion pattern and the resulting electronic and steric properties, which make it a valuable scaffold in medicinal chemistry .
Properties
Molecular Formula |
C7H6N4O |
---|---|
Molecular Weight |
162.15 g/mol |
IUPAC Name |
1H-pyrazolo[3,4-b]pyridine-5-carboxamide |
InChI |
InChI=1S/C7H6N4O/c8-6(12)4-1-5-3-10-11-7(5)9-2-4/h1-3H,(H2,8,12)(H,9,10,11) |
InChI Key |
XDMGVODAJPPESG-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C=NNC2=NC=C1C(=O)N |
Origin of Product |
United States |
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